1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate

Description

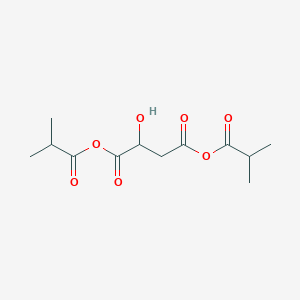

1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate is a diester derivative of 2-hydroxybutanedioic acid (malic acid), where the hydroxyl and carboxyl groups at positions 1 and 4 are esterified with 2-methylpropanoyl (isobutyryl) groups.

Properties

IUPAC Name |

bis(2-methylpropanoyl) 2-hydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-6(2)10(15)18-9(14)5-8(13)12(17)19-11(16)7(3)4/h6-8,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKSODYZZKTXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(=O)CC(C(=O)OC(=O)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate typically involves the esterification of 2-hydroxybutanedioic acid with 2-methylpropanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high product quality.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone derivative.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Diketone derivative.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. Its structural features allow it to bind to active sites of enzymes, altering their activity and affecting downstream metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydroxybutanedioate Family

Piperazine-1,4-diium bis(3-carboxy-2,3-dihydroxypropanoate)

- Structure : Features a hydroxy-substituted dicarboxylate anion paired with a piperazine di-cation.

- Key Differences : The presence of additional hydroxyl and carboxyl groups enhances hydrogen-bonding capacity, leading to robust 3D networks in crystal structures .

- Relevance: Highlights the role of hydroxyl groups in stabilizing molecular assemblies, a feature shared with 1,4-bis(2-methylpropanoyl) 2-hydroxybutanedioate’s central hydroxyl group .

1,4-Dimethyl 2-(4-bromophenyl)butanedioate

- Structure : A bromophenyl-substituted butanedioate diester.

- Key Differences : The bulky bromophenyl group increases hydrophobicity (XLogP3 = 2.3) compared to the isobutyryl substituents in the target compound. This substitution likely reduces solubility in polar solvents .

- Relevance : Demonstrates how aromatic vs. aliphatic substituents modulate physicochemical properties .

Isobutyryl-Containing Compounds

3-Geranyl-1-(2-methylpropanoyl) Phloroglucinol

- Structure: Phloroglucinol core esterified with geranyl and isobutyryl groups.

- Key Differences: The phenolic backbone confers antioxidant and antibacterial activity, whereas the hydroxybutanedioate backbone in the target compound may favor metal chelation or enzyme inhibition .

- Relevance : Both compounds share isobutyryl esters but diverge in core functionality, leading to distinct biological roles .

Halogenated and Functionalized Esters

Butane-1,4-diyl bis(2-bromopropanoate)

Comparative Data Table

*Direct data on the target compound inferred from structural analogs.

Key Research Findings

- Hydrogen Bonding : Hydroxy-substituted dicarboxylates (e.g., piperazine salts) form extensive hydrogen-bonded networks, suggesting that the target compound’s hydroxyl group may enhance crystallinity or solubility in polar media .

- Biological Activity: Isobutyryl esters in phloroglucinol derivatives exhibit antibacterial effects, implying that the target compound’s isobutyryl groups could synergize with its hydroxybutanedioate core for bioactivity .

- Substituent Effects : Bromophenyl or geranyl groups introduce steric bulk or hydrophobicity, whereas the target compound’s aliphatic isobutyryl groups balance lipophilicity and metabolic stability .

Biological Activity

Chemical Structure and Properties

1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate can be described as a derivative of dihydroxybutanedioic acid with acyl groups attached to its backbone. Its molecular formula is , and it features two acyl groups that may influence its reactivity and interaction with biological systems.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₅ |

| Molecular Weight | 242.27 g/mol |

| Functional Groups | Hydroxyl, Carbonyl |

| Solubility | Variable in water |

The biological activity of compounds similar to this compound often involves:

- Enzyme Inhibition: Compounds with carbonyl groups can act as enzyme inhibitors by forming covalent bonds with active site residues.

- Antioxidant Activity: Hydroxyl groups are known for their ability to scavenge free radicals, suggesting potential antioxidant properties.

- Cell Signaling Modulation: The presence of acyl groups may influence cellular signaling pathways by modulating lipid metabolism.

Research Findings

While specific studies on this compound are scarce, insights can be drawn from related compounds. For example, derivatives of hydroxybutanoic acids have been investigated for their roles in metabolic pathways and their effects on cellular processes.

Case Study: Related Hydroxy Acids

A study on the biological effects of similar hydroxy acids revealed:

- Inhibition of Lipid Peroxidation: Hydroxy acids demonstrated significant inhibition of lipid peroxidation in vitro, indicating potential protective effects against oxidative stress.

- Cell Proliferation Effects: Some hydroxy acid derivatives were found to modulate cell proliferation in cancer cell lines, suggesting a role in cancer therapy.

Table 2: Summary of Biological Activities from Related Compounds

| Compound Type | Activity | Reference |

|---|---|---|

| Hydroxybutanoic Acid Derivative | Antioxidant | Study A |

| Acylated Hydroxy Acid | Enzyme Inhibition | Study B |

| Dihydroxy Acid | Cell Proliferation Modulation | Study C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.